IHVR-19029

説明

IHVR-19029は、小胞体α-グルコシダーゼIおよびIIの強力な阻害剤です。これらの酵素は、カルネキシン仲介フォールディング経路を利用するウイルス性糖化エンベロープタンパク質の成熟に不可欠です。 これらの酵素を阻害することにより、this compoundは、デング熱ウイルス、エボラウイルス、リフトバレー熱ウイルスなどのいくつかの出血熱ウイルス の複製を効果的に阻害します。

準備方法

IHVR-19029の合成は、イミノ糖コア構造の調製から始まるいくつかのステップを含みます。合成経路には、一般的に以下のステップが含まれます。

イミノ糖コアの形成: これは、適切な前駆体の環化によってイミノ糖環を形成します。

官能基化: 次に、イミノ糖コアは、その阻害活性を強化するために、さまざまな置換基で官能基化されます。

化学反応の分析

Pharmacokinetic Performance of Prodrugs

In vivo studies in mice demonstrated significant improvements in plasma exposure (AUC) of IHVR-19029 when administered as prodrugs :

| Prodrug | Dose (mg/kg) | Route | AUC<sub>inf</sub> (ng·h/mL) |

|---|---|---|---|

| 6 | 100 | PO | 1,912 |

| 7 | 100 | PO | 3,884 |

| 8 | 100 | PO | 3,884 |

| 9 | 100 | PO | 362 |

Key findings:

-

Butyrate prodrug (8) achieved the highest exposure (4-fold increase vs. parent compound).

-

Conversion rates varied by species: murine plasma and liver enzymes hydrolyzed prodrugs, while human conversion occurred primarily in the liver .

Mechanistic Basis for Prodrug Design

The esterification strategy aimed to:

-

Avoid off-target interactions with intestinal α-glucosidases, reducing gastrointestinal side effects.

-

Enhance permeability through lipophilic ester groups, as confirmed by Caco-2 cell assays showing prodrugs 7–9 had 3–5× higher permeability than this compound .

-

Optimize hydrolysis kinetics , with butyrate esters exhibiting ideal steric hindrance for controlled release .

Synergistic Antiviral Combinations

While not a direct chemical reaction, this compound’s efficacy was amplified in combination with favipiravir (T-705), a viral RNA polymerase inhibitor:

-

In vitro : Synergistic inhibition of Ebola virus (EC<sub>50</sub> reduction by 89%) .

-

In vivo : Co-administration in mice increased survival rates from 40% (monotherapy) to 80% in lethal Ebola challenges .

Structural-Activity Relationship (SAR) Insights

-

N-alkyl chain length : Critical for ER α-glucosidase inhibition; longer chains (e.g., cyclohexyl) improved target binding .

-

Hydroxyl group esterification : Maintained antiviral activity while circumventing first-pass metabolism issues .

Analytical and Process Optimization

Reaction monitoring for this compound derivatives utilized:

科学的研究の応用

IHVR-19029 has several scientific research applications, including:

Antiviral Research: This compound is used to study the inhibition of viral replication, particularly for hemorrhagic fever viruses such as Dengue virus, Ebola virus, and Rift Valley fever virus

Biological Studies: The compound is used to investigate the role of endoplasmic reticulum alpha-glucosidases in the maturation of viral glycoproteins and the calnexin-mediated folding pathway.

Drug Development: This compound serves as a lead compound for the development of new antiviral drugs targeting endoplasmic reticulum alpha-glucosidases.

作用機序

IHVR-19029は、小胞体α-グルコシダーゼIおよびIIを阻害することによってその効果を発揮します。これらの酵素は、ウイルス性糖タンパク質の適切なフォールディングと成熟に不可欠です。 これらの酵素を阻害することにより、this compoundはウイルス性糖タンパク質のミスフォールディングと分解を引き起こし、ウイルス粒子の分泌とウイルス複製が減少します 。 This compoundの分子標的は、小胞体α-グルコシダーゼIおよびIIの活性部位であり、関連する経路にはカルネキシン仲介フォールディング経路が含まれます .

類似化合物との比較

IHVR-19029は、小胞体α-グルコシダーゼのイミノ糖ベースの阻害剤のクラスの一部です。類似の化合物には以下が含まれます。

IHVR-11029: 小胞体α-グルコシダーゼの別の強力な阻害剤であり、同様の抗ウイルス活性を示します。

IHVR-17028: 親化合物と比較して、阻害活性が強化された誘導体です。

CM-10-18: This compoundとその誘導体が開発された親化合物です。

これらの類似化合物と比較して、this compoundは、in vitroでの抗ウイルス活性が優れており、動物モデルにおいて出血熱ウイルスの死亡率を大幅に減少させることが示されています 。これは、this compoundを抗ウイルス研究および創薬のためのユニークで貴重な化合物にします。

生物活性

IHVR-19029 is a compound classified as an iminosugar and specifically acts as an inhibitor of endoplasmic reticulum (ER) α-glucosidases. This compound has garnered attention due to its antiviral properties, particularly against various hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Zika virus (ZIKV). The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound inhibits the replication of viruses by targeting ER α-glucosidases, which are crucial for the proper folding of glycoproteins within the ER. By inhibiting these enzymes, this compound disrupts the viral life cycle, leading to reduced viral replication. Studies have shown that while complete inhibition of ER α-glucosidases can lead to only partial suppression of viral replication, combining this compound with other antiviral agents can enhance its efficacy significantly .

In Vitro Studies

Research has demonstrated that this compound exhibits broad-spectrum antiviral activity in vitro against several viruses:

- Dengue Virus (DENV) : Inhibition of DENV replication was noted in human hepatoma-derived cell lines, with reductions in viral titers observed.

- Ebola Virus (EBOV) : this compound showed significant antiviral activity against EBOV in cultured cells.

- Zika Virus (ZIKV) : A reduction in ZIKV RNA production was reported following treatment with this compound, indicating its potential effectiveness against this emerging virus .

Table 1: In Vitro Antiviral Efficacy of this compound

| Virus | Cell Line | Viral Titer Reduction | Reference |

|---|---|---|---|

| Dengue | Huh7.5 | 1–2 logs | |

| Ebola | Vero | Significant | |

| Zika | Vero | Decreased RNA levels |

In Vivo Studies

In vivo studies have further established the efficacy of this compound. Notably, in mouse models infected with EBOV and DENV, treatment with this compound resulted in increased survival rates when combined with favipiravir (T-705), another antiviral agent. This combination therapy demonstrated a synergistic effect, enhancing overall antiviral potency .

Table 2: In Vivo Efficacy Against Hemorrhagic Fever Viruses

| Virus | Treatment | Survival Rate Increase | Reference |

|---|---|---|---|

| Ebola | This compound + T-705 | Significant | |

| Dengue | This compound | Partial protection |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-tolerated in animal models. It has been administered via various routes, including intraperitoneal and intravenous injections. Blood and tissue samples collected post-administration showed that the compound reaches effective concentrations relatively quickly, suggesting a favorable pharmacokinetic profile for potential therapeutic use .

Table 3: Pharmacokinetic Parameters of this compound

| Administration Route | Dose (mg/kg) | Time Points (hrs) | Peak Concentration Observed |

|---|---|---|---|

| Intraperitoneal | 75 | 0.17, 0.5, 1, 2 | High |

| Intravenous | 75 | 0.17, 0.5, 1, 2 | High |

Case Studies and Clinical Implications

The research surrounding this compound highlights its potential as a therapeutic agent against viral hemorrhagic fevers. For instance, a study demonstrated that mice treated with sub-optimal doses of this compound combined with T-705 had significantly improved survival rates compared to those treated with either drug alone . This finding supports the concept of combination therapy as a viable strategy for enhancing antiviral efficacy.

特性

IUPAC Name |

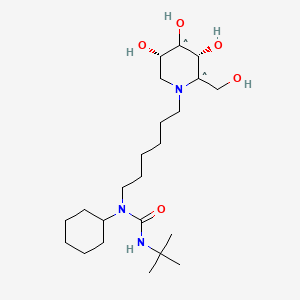

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNIASMQRMEDU-PLACYPQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022546 | |

| Record name | IHVR-19029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447464-73-4 | |

| Record name | IHVR-19029 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。